![molecular formula C11H11NO B095195 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]chinolin-2(1H)-on CAS No. 16078-37-8](/img/structure/B95195.png)
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]chinolin-2(1H)-on
Übersicht
Beschreibung
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a heterocyclic compound that features a fused ring system combining a pyrrolo and quinolone structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that allow for interaction with biological targets. Recent studies have focused on the development of hybrid derivatives that exhibit dual inhibitory effects on blood coagulation factors Xa and XIa. These factors are critical in the coagulation cascade, and their inhibition can lead to therapeutic benefits in conditions such as thrombosis.
Case Study: Dual Inhibitors
A study published in Molecules detailed the synthesis of new hybrid derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one. The synthesized compounds were evaluated for their ability to inhibit thrombin and demonstrated significant activity against both coagulation factors. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity .
Synthesis of Derivatives
The synthesis of derivatives is a crucial aspect of expanding the applications of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one. Various methods have been developed to create derivatives with improved pharmacological profiles.
Synthesis Methodology
The synthesis typically involves the reaction of pyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide under acidic conditions. This approach allows for high conversion rates and yields of the desired derivatives . The resulting compounds can be further modified to enhance their therapeutic potential.
In addition to its role as a potential anticoagulant agent, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibits a range of biological activities that may be exploited for therapeutic purposes.
Anticancer Properties
Research indicates that certain derivatives of this compound possess anticancer properties. For instance, studies have shown that modifications to the structure can lead to increased cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Summary Table of Applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a three-component reaction involving ethyl trifluoropyruvate, methyl ketones, and ethylenediamine or 1,3-diaminopropane can yield hexahydropyrrolo derivatives . Another approach includes the cyclization of levulinic acid with α-aminohydroxamic acids or α-amino acid phenylhydrazides .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding quinolone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolone derivatives, while substitution reactions can introduce various functional groups onto the ring system .
Wirkmechanismus
The mechanism of action of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors in the central nervous system, modulating neurotransmitter release and receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydropyrrolo [1,2-a]imidazol-5-ones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Hexahydropyrrolo [1,2-a]pyrimidin-6-ones: These compounds also feature a fused ring system and are investigated for their potential therapeutic effects.
Uniqueness
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for developing new drugs and materials .
Biologische Aktivität
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : CHN\O
- Molecular Weight : 175.21 g/mol
- CAS Number : 14918493
Biological Activities
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibits various biological activities that make it a candidate for further research.
Antileishmanial Activity
A study investigated a series of pyrroloquinolinone derivatives for their antileishmanial properties. Among these, specific derivatives demonstrated significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Notably:
- Compound 5m showed an IC of 8.36 µM against intracellular amastigotes and exhibited 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice at a dosage of 12.5 mg/kg .
Anticancer Activity
Research has also indicated the potential anticancer properties of pyrroloquinolinones:
- A molecular docking study revealed that certain derivatives could interact effectively with cancer cell targets, suggesting a mechanism for their cytotoxic effects .
- The compound's structure allows for interactions with key proteins involved in cancer cell proliferation, which may lead to apoptosis in cancer cells.
The mechanisms through which 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit specific kinases and enzymes implicated in disease processes.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.
- Stability in Physiological Conditions : Studies indicate that some derivatives maintain stability in simulated gastric and intestinal fluids, suggesting potential for oral bioavailability .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that several derivatives of this compound remain stable in biological systems:
- In vitro studies indicated that compound 5m retained over 85% stability in simulated gastric and intestinal fluids after two hours .
- The compound also showed promising results regarding metabolic stability in liver microsomes.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-7-9-4-1-3-8-5-2-6-12(10)11(8)9/h1,3-4H,2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJITGDIXLDFIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)CC(=O)N3C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228405 | |
Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801228405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-37-8 | |
Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16078-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801228405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.